molecular formula C16H12N4OS B11573973 3-(Phenoxymethyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Phenoxymethyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11573973
M. Wt: 308.4 g/mol
InChI Key: WFWFFBQSDCCUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenoxymethyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolo-thiadiazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, contributes to its wide range of applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenoxymethyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of 4-amino-5-mercapto-3-phenyl-1,2,4-triazole with phenoxyacetic acid in the presence of phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(Phenoxymethyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .

Scientific Research Applications

3-(Phenoxymethyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Phenoxymethyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-(Phenoxymethyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific phenoxymethyl and phenyl substitutions, which contribute to its distinct biological activities and chemical properties. These substitutions enhance its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H12N4OS

Molecular Weight

308.4 g/mol

IUPAC Name

3-(phenoxymethyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H12N4OS/c1-3-7-12(8-4-1)15-19-20-14(17-18-16(20)22-15)11-21-13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

WFWFFBQSDCCUFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)COC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.